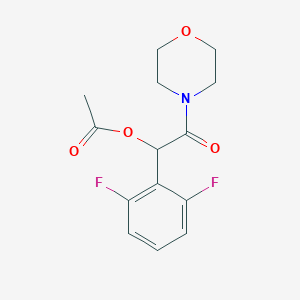

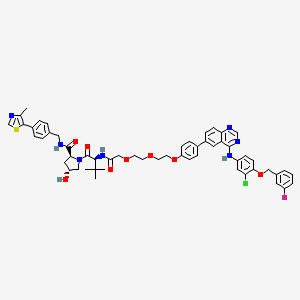

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate (DFMOA) is a novel, small molecule acetate that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been used in a variety of scientific research applications, including in vitro and in vivo studies, and has shown promise as a therapeutic agent in the treatment of certain diseases.

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Reactions

Synthesis of Morpholine Derivatives

Cheng Chuan (2011) synthesized 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, a compound related to 1-(2,6-Difluorophenyl)-2-morpholino-2-oxoethyl acetate, using a reaction that involved amine, cyclization, reduction, and acidification. This method is noted for its high yield and mild conditions (Cheng, 2011).

Designing Chemical Scaffolds

G. Pandey, A. Gaikwad, and S. Gadre (2012) developed a dimethyl morpholine derivative that demonstrates the morpholine moiety's versatility in chemical synthesis. This derivative was transformed into various heterocyclic building blocks, highlighting the potential use of morpholine-based compounds in diverse chemical syntheses (Pandey et al., 2012).

Electrochemical Fluorination

A. Takashi et al. (1998) explored the electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives. This study provides insights into the fluorination reactions of morpholine derivatives, which may be applicable to the fluorination of this compound (Takashi et al., 1998).

Catalysis and Synthesis

Catalysis in Chemical Synthesis

Pradhumn Singh et al. (2010) demonstrated the use of morpholine derivatives in catalysis. They synthesized complexes that efficiently catalyzed transfer hydrogenation reactions of ketones, indicating the potential role of morpholine derivatives in catalytic processes (Singh et al., 2010).

Synthesis of Heterocyclic Compounds

F. Moghaddam et al. (2005) developed an efficient method for synthesizing methyl 2-[(Z)-4-aryl-5-morpholino-3-oxo-2,3-dihydrothiophen-2-ylidene]acetate derivatives. This study showcases the utility of morpholine in the synthesis of complex organic compounds (Moghaddam et al., 2005).

Propiedades

IUPAC Name |

[1-(2,6-difluorophenyl)-2-morpholin-4-yl-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO4/c1-9(18)21-13(12-10(15)3-2-4-11(12)16)14(19)17-5-7-20-8-6-17/h2-4,13H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFMERBSLPBMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)

![N-(2-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2505224.png)

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2505228.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)

![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)